(4-Fluorophenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzenesulfonyl group, a phenyl group, an oxazole ring, and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base like triethylamine.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the oxazole derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may act as a key pharmacophore, interacting with active sites of enzymes, while the oxazole and piperazine rings may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-chlorobenzoyl)piperazine
- 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-methylbenzoyl)piperazine
Uniqueness
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-4-(4-fluorobenzoyl)piperazine is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22FN3O4S |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C26H22FN3O4S/c27-21-13-11-20(12-14-21)25(31)29-15-17-30(18-16-29)26-24(35(32,33)22-9-5-2-6-10-22)28-23(34-26)19-7-3-1-4-8-19/h1-14H,15-18H2 |
InChI Key |
QJTQLHQBIWOLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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